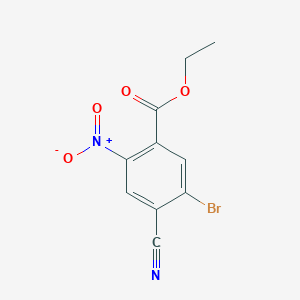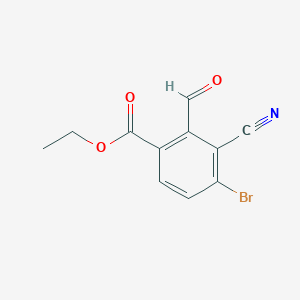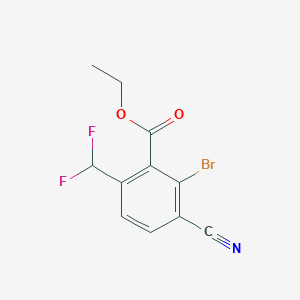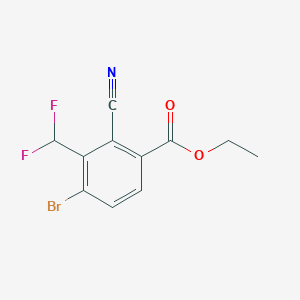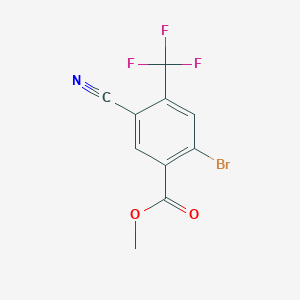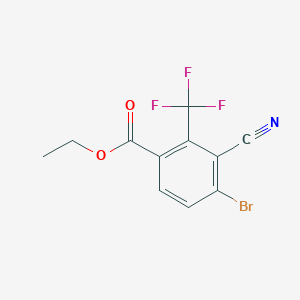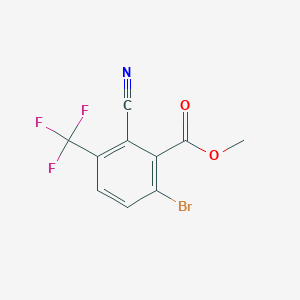
(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate
説明
(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate, also known as (Z)-Et-CPACF, is an acrylate compound containing an ethyl group, a cyclopropylamino group, a dichloro group, a cyano group, and a fluorobenzoyl group. It is a type of acrylate ester, a class of organic compounds derived from the reaction between an acid and an alcohol. It is used in a variety of scientific applications, including synthesis and research.
科学的研究の応用
(Z)-Et-CPACF is used in a variety of scientific research applications. It can be used as a monomer to synthesize polymers, which can be used in the production of materials such as coatings, adhesives, and films. It is also used in the synthesis of pharmaceuticals, including drugs used to treat cancer and other diseases. Additionally, (Z)-Et-CPACF can be used in the synthesis of dyes and pigments, which are used in a variety of industrial and consumer applications.
作用機序
The mechanism of action of (Z)-Et-CPACF is not fully understood. However, it is believed that the compound acts as a catalyst for certain reactions, such as the polymerization of acrylates. Additionally, it is thought that the compound may act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-Et-CPACF are not fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs, as well as on the production of certain hormones and enzymes. Additionally, it is thought that the compound may have an effect on the immune system, as it has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
(Z)-Et-CPACF has several advantages for lab experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory settings. Additionally, it is relatively inexpensive and easy to synthesize, making it a convenient reagent for laboratory experiments. The main limitation of (Z)-Et-CPACF is that its mechanism of action is not fully understood, making it difficult to predict the effects of the compound in certain scenarios.
将来の方向性
There are a number of potential future directions for (Z)-Et-CPACF. One potential direction is the development of new pharmaceuticals and other compounds based on the compound’s structure and properties. Additionally, further research could be done to better understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be done to explore the potential applications of (Z)-Et-CPACF in the synthesis of polymers and other materials.
特性
IUPAC Name |
ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-cyano-5-fluorophenyl)-3-hydroxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FN2O3/c1-2-24-16(23)11(7-21-8-3-4-8)15(22)9-5-12(19)14(18)10(6-20)13(9)17/h5,7-8,22H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSZOHWRUKROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1Cl)C#N)Cl)F)O)C=NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-cyano-5-fluorophenyl)-3-hydroxyprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




